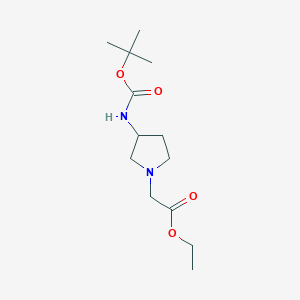

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate

Description

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine and an ethyl acetate ester moiety. The Boc group serves as a protective group for amines, enhancing stability during synthetic processes, while the ester group contributes to solubility and reactivity. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis, particularly in the preparation of peptidomimetics and bioactive molecules .

Properties

Molecular Formula |

C13H24N2O4 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetate |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-15-7-6-10(8-15)14-12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17) |

InChI Key |

YWIJPIAJDBKDMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CCC(C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Boc Protection and Alkylation

The most widely adopted route involves sequential Boc protection of 3-aminopyrrolidine followed by alkylation with ethyl bromoacetate. In a method analogous to the synthesis of Cobimetinib intermediates, 3-aminopyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine or DIPEA) to yield 3-((tert-butoxycarbonyl)amino)pyrrolidine. Subsequent reaction with ethyl bromoacetate in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) facilitates N-alkylation, forming the target compound.

Key Reaction Parameters:

-

Boc Protection: 0–5°C, 2 hours, yielding >90% protected amine.

-

Alkylation: 50–60°C, 5–7 hours, yielding 51–55% ethyl ester.

This method’s advantage lies in its modularity, enabling independent optimization of each step. However, the alkylation step often requires excess ethyl bromoacetate to drive the reaction to completion, necessitating careful purification.

One-Pot Synthesis Approaches

Emerging strategies consolidate Boc protection and alkylation into a single reactor, reducing intermediate isolation steps. For example, 3-aminopyrrolidine, Boc₂O, and ethyl bromoacetate are combined in a polar aprotic solvent (e.g., DMF) with a dual-base system (e.g., K₂CO₃ and NaH). This approach shortens synthesis time but risks lower yields (40–45%) due to competing hydrolysis of the bromoacetate.

Optimization of Reaction Conditions

Esterification Techniques and Solvent Systems

Esterification of the pyrrolidine nitrogen with ethyl bromoacetate is highly solvent-dependent. Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity, while protic solvents (e.g., ethanol) suppress side reactions. Data from analogous piperidine syntheses demonstrate that ethanol as a solvent improves esterification yields by 8–10% compared to methanol, attributed to its balanced polarity and boiling point (Table 1).

Table 1: Solvent Effects on Alkylation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 60 | 6 | 51.4 |

| Methanol | 60 | 6 | 45.2 |

| Acetonitrile | 80 | 4 | 48.9 |

Boc Protection: Catalysts and Temperature Effects

Boc protection using Boc₂O is accelerated by catalytic DMAP (4-dimethylaminopyridine), reducing reaction time from 4 hours to 1.5 hours at 0°C. Lower temperatures (−10°C) further minimize carbamate scrambling, achieving >95% regioselectivity.

Purification and Characterization Strategies

Crude product purification typically involves recrystallization from n-hexane/ethyl acetate (1:1 v/v), yielding 78–84% pure compound. Chromatography on silica gel with gradient elution (0–65% ethyl acetate in hexane) resolves residual Boc-deprotected byproducts. Characterization by ¹H NMR confirms the absence of alkylation at the pyrrolidine nitrogen, with diagnostic peaks at δ 1.44 (Boc tert-butyl) and δ 4.12 (ethyl ester quartet).

Scalability and Industrial Application Considerations

Gram-scale syntheses validate the robustness of stepwise methods, with palladium-catalyzed hydrogenation (5% Pd/C, 2 kg H₂ pressure) effectively reducing nitro intermediates in related compounds . Continuous-flow systems further enhance throughput, reducing reaction times by 30% while maintaining yields above 50%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

Deprotection: Achieved using strong acids like TFA or HCl in methanol.

Substitution: Commonly involves reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

Deprotection: Yields the free amine and carbon dioxide.

Substitution: Results in the formation of new ester derivatives or amides.

Scientific Research Applications

Structural Features

The compound contains:

- An ethyl ester group which may enhance solubility.

- A pyrrolidine ring that is often associated with biological activity.

- A tert-butoxycarbonyl group that can protect amino functionalities during synthesis.

Medicinal Chemistry

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate has been investigated for its potential as a pharmaceutical agent. The structural components suggest that it may interact favorably with biological targets, particularly in the context of antiviral therapies. Compounds with similar structures have shown promise in modulating biological pathways relevant to disease processes.

Drug Development

The compound's unique combination of functional groups may confer distinct pharmacokinetic properties compared to related compounds. This makes it an interesting candidate for further research in drug development contexts, particularly in designing new antiviral agents or other therapeutic compounds.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that can yield high enantiomeric purity. The use of chiral triflate esters and aminopyrrolidine derivatives has been noted as an effective method for its synthesis.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique features:

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| Methyl 2-(Boc-amino)pyrrolidine | Contains a methyl ester instead of ethyl | Variation in alkoxy group affects solubility |

| Ethyl (R)-1-(2-(Boc-amino)ethyl)pyrrolidine-3-carboxylate | Similar backbone but different substitution pattern | May exhibit different biological activities due to stereochemistry |

| Tert-butyl (2S,4S)-2-[5-(N-methoxycarbonyl)-pyrrolidine] | Contains a methoxycarbonyl group instead of ethyl acetate | Potentially different reactivity and stability profiles |

This table illustrates how the unique combination of an ethyl ester with a tert-butoxycarbonyl protected amino group may influence the compound's pharmacological properties, making it a noteworthy subject for further investigation.

Case Study 2: Interaction Studies

Initial interaction studies have focused on how this compound interacts with enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate is primarily related to its role as a protecting group and intermediate in organic synthesis. The Boc group provides stability to the nitrogen atom, preventing unwanted side reactions during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

Table 1: Key Structural Features and Properties of Analogs

*Estimated based on analogous structures.

Physicochemical and Reactivity Comparisons

Solubility and Polarity: The target compound exhibits moderate polarity due to the pyrrolidine ring and ester group, favoring solubility in organic solvents like THF or ethyl acetate . Replacing the ethyl ester with a carboxylic acid ((S)-1-N-Boc-3-pyrrolidineacetic acid) significantly increases aqueous solubility, making it suitable for biological assays .

Stability and Reactivity: The Boc group in all analogs is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) . The ethyl ester in the target compound is prone to hydrolysis under basic or enzymatic conditions, forming the corresponding carboxylic acid. This property is exploited in prodrug strategies . The α,β-unsaturated ester in (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate acts as a Michael acceptor, enabling nucleophilic additions absent in the saturated target compound .

Synthetic Utility: Pyridine-based analogs (e.g., Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate) introduce aromaticity, which can enhance binding affinity in metal-catalyzed reactions or receptor targeting . High-yield syntheses (94–98%) reported for Boc-protected pyrrole derivatives (e.g., compounds 10a–e in ) suggest that similar efficiency is achievable for the target compound under optimized conditions .

Biological Activity

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound includes an ethyl ester group, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) amino substituent, which may influence its biological activity and pharmacological properties. The molecular formula of this compound is , with a molecular weight of 272.34 g/mol.

The biological activity of this compound is primarily linked to its structural components. Compounds with similar pyrrolidine structures have been investigated for their potential as antiviral agents and other therapeutic applications. The presence of the tert-butoxycarbonyl group is believed to enhance stability and bioavailability, making it a candidate for further pharmacological studies.

Interaction Studies

Preliminary findings suggest that compounds similar to this compound have shown promise in modulating biological pathways relevant to disease processes, particularly in antiviral contexts. Interaction studies focus on how this compound interacts with biological targets, including various enzymes and receptors.

Comparison with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| Methyl 2-(Boc-amino)pyrrolidine | Contains a methyl ester instead of ethyl | Variation in alkoxy group affects solubility |

| Ethyl (R)-1-(2-(Boc-amino)ethyl)pyrrolidine-3-carboxylate | Similar backbone but different substitution pattern | May exhibit different biological activities due to stereochemistry |

| tert-butyl (2S,4S)-2-[5-(N-methoxycarbonyl)-pyrrolidine] | Contains a methoxycarbonyl group instead of ethyl acetate | Potentially different reactivity and stability profiles |

The unique combination of an ethyl ester with a tert-butoxycarbonyl protected amino group may confer distinct pharmacokinetic properties compared to these similar compounds, making it an interesting subject for further research in drug development contexts.

Trypanosoma brucei Inhibition

A study explored the optimization of compounds targeting Trypanosoma brucei methionyl-tRNA synthetase, leading to the identification of novel inhibitors with low toxicity to mammalian cells. Although not directly related to this compound, this research underlines the importance of structural modifications in enhancing biological activity against specific pathogens .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sequential protection-deprotection strategies. Key steps include:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine amine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) solvent at 0–5°C .

- Acetic Acid Moiety Incorporation : Alkylation of the pyrrolidine nitrogen with ethyl bromoacetate in the presence of a base like triethylamine (TEA) or sodium hydride (NaH) in tetrahydrofuran (THF) at reflux .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Optimization : Reaction yields improve with strict moisture control (Schlenk techniques), stoichiometric balancing of Boc₂O (1.2–1.5 equivalents), and slow addition of alkylating agents to minimize side reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Analysis :

- ¹H NMR : Identifies proton environments (e.g., Boc group tert-butyl protons at δ 1.4–1.5 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- ¹³C NMR : Confirms carbonyl groups (Boc carbonyl at ~155 ppm, ester carbonyl at ~170 ppm) .

- IR Spectroscopy : Detects key functional groups (Boc C=O stretch at ~1680–1720 cm⁻¹, ester C-O at ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 329.21 for C₁₄H₂₅N₂O₄) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Contradiction Analysis :

- Purity Verification : Re-test biological assays using HPLC-purified samples (>99%) to exclude impurities as confounding factors .

- Receptor Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values) under standardized buffer conditions (pH 7.4, 25°C) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to account for variability in cell lines (HEK293 vs. CHO) or assay protocols .

Q. What strategies are recommended for introducing stereochemical diversity in derivatives of this compound?

- Stereochemical Modification :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers post-synthesis .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during pyrrolidine ring formation to control configuration at the 3-position amine .

- Impact Assessment : Compare biological activity of R vs. S enantiomers in enzyme inhibition assays (e.g., IC₅₀ differences in protease inhibition) to identify structure-activity relationships (SAR) .

Q. How can computational methods guide the optimization of this compound’s interactions with biological targets?

- Molecular Docking :

- Target Selection : Use Protein Data Bank (PDB) structures (e.g., HIV-1 protease: 1HPV) for docking studies with AutoDock Vina .

- Free Energy Calculations : Apply molecular dynamics (MD) simulations (AMBER or GROMACS) to estimate binding free energies (ΔG) and identify key hydrogen bonds or hydrophobic interactions .

- Validation : Correlate computational predictions with experimental IC₅₀ values from enzymatic assays to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.